1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide
Description
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide (abbreviated systematically as [C₅MIM][Tf₂N]) is a hydrophobic ionic liquid (IL) with the molecular formula C₁₀H₁₅F₆N₃O₄S₂. It is characterized by a pentyl chain at the N3 position of the imidazolium cation and a bis(trifluoromethylsulfonyl)imide anion. This IL is notable for its low melting point, moderate viscosity, and high thermal stability, making it suitable for applications such as CO₂ absorption, paper artifact restoration, and solvent engineering . Its hydrophobicity facilitates efficient separation of reaction products in biphasic systems, while its chemical structure allows tunable interactions with organic compounds and polymers .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-pentylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-3-4-5-6-11-8-7-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZIXRLDZQRSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Temperature and Time
Prolonged stirring (>48h) marginally improves yields but increases energy costs.
Stoichiometric Adjustments
A 1:1.05 molar ratio (LiTFSI:[C₁₀MIm]Br) compensates for incomplete metathesis, boosting yields to 78%.
Characterization and Quality Control
5.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Confirm absence of alkyl bromide peaks (δ 3.3–3.7 ppm).
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¹³C NMR : Verify TFSI⁻ integration at δ 118–120 ppm (CF₃ groups).
5.2 High-Performance Liquid Chromatography (HPLC)
-
Purity >99% confirmed by reversed-phase HPLC with UV detection at 210 nm.
5.3 Halide Content Analysis
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Ion chromatography: <50 ppm bromide residues ensure electrochemical stability.
5.4 Thermal Properties
| Property | Value |
|---|---|
| Melting Point | -45°C (predicted) |
| Decomposition Onset | 400°C |
Challenges and Mitigation
6.1 Hygroscopicity
6.2 Residual Solvents
6.3 Anion Stability
-
Avoid basic conditions (pH >9) to prevent TFSI⁻ hydrolysis into sulfonate species.
Comparative Data from Analogous Compounds
Chemical Reactions Analysis
Substitution Reactions
The imidazolium cation can participate in nucleophilic substitution (S2) reactions, particularly at the C2 position. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms C2-alkylated imidazolium derivatives.
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Arylation : Electron-rich aryl halides undergo coupling reactions under catalytic conditions.
Table 1: Substitution Reactions of Imidazolium Cations
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | CHI | 60°C, DMF, 12 h | C2-Methylated MPImTFSI | |
| Arylation | PhBr, Pd(OAc) | 100°C, NMP, 24 h | C2-Phenylated MPImTFSI |
Redox Reactions
The TFSI⁻ anion is redox-stable, making MPImTFSI suitable for electrochemical applications. Key redox behaviors include:
Key Reaction :
Conditions : >5 V, elevated temperatures .
Thermal Decomposition
At temperatures >300°C, MPImTFSI decomposes via:
-
Cation Fragmentation : Cleavage of the pentyl chain and imidazole ring.
Thermogravimetric Data :
Scientific Research Applications
Energy Storage and Battery Applications
Lithium-Ion Batteries:
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide is utilized in lithium-ion batteries as an electrolyte. Its high ionic conductivity and thermal stability make it an ideal candidate for enhancing battery performance. Research indicates that ionic liquids can improve the electrochemical stability window, which is crucial for the safety and efficiency of lithium-ion batteries .
Supercapacitors:
In supercapacitors, the use of this ionic liquid as an electrolyte has been shown to enhance energy density and power density. The unique properties of ionic liquids allow for better ion transport, which is essential for fast charge/discharge cycles .
Separation Technologies
Solvent Extraction:
The compound has been effectively employed in solvent extraction processes due to its ability to selectively dissolve various organic compounds. It has been particularly useful in the extraction of phenolic compounds from aqueous solutions, showcasing its potential in environmental applications such as wastewater treatment .
Membrane Technologies:
Ionic liquids like [C5mim][TFSI] have been integrated into membrane technologies for gas separation. They facilitate the separation of CO2 from other gases, which is vital for carbon capture and storage initiatives. Their low volatility and tunable properties make them suitable for developing high-performance membranes .
Catalysis
Green Chemistry:
In green chemistry applications, this compound serves as a solvent and catalyst for various organic reactions. Its ability to stabilize reactive intermediates enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry .
Biocatalysis:
The compound has also been explored in biocatalytic processes where it can improve enzyme stability and activity. This application is particularly relevant in the production of biofuels and pharmaceuticals, where traditional solvents may inhibit enzyme function .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport . The imidazolium cation interacts with various molecular targets, including proteins and enzymes, through electrostatic interactions and hydrogen bonding . This interaction can alter the conformation and activity of the target molecules, leading to enhanced stability and functionality .
Comparison with Similar Compounds
Table 1: Comparative Properties of Imidazolium-Based ILs with [Tf₂N]⁻ Anion
| Compound Name | Melting Point (°C) | Viscosity (cP, 25°C) | Hydrophobicity (log P) | Key Applications |
|---|---|---|---|---|
| 1-Ethyl-3-methylimidazolium [Tf₂N]⁻ ([EMIM][Tf₂N]) | -15 | 34 | 0.8 | Thermoelectrics, CO₂ absorption |
| 1-Butyl-3-methylimidazolium [Tf₂N]⁻ ([BMIM][Tf₂N]) | -4.9 | 52 | 1.2 | Piezoelectrics, solvent extraction |
| 1-Methyl-3-pentylimidazolium [Tf₂N]⁻ ([C₅MIM][Tf₂N]) | Not reported | ~65 (estimated) | 1.5 | Paper restoration, gas separation |
| 1-Hexyl-3-methylimidazolium [Tf₂N]⁻ ([HMIM][Tf₂N]) | -9 | 78 | 1.8 | Lubricants, nanoparticle synthesis |
Notes:
- Viscosity : The pentyl chain in [C₅MIM][Tf₂N] results in intermediate viscosity between [BMIM][Tf₂N] (52 cP) and [HMIM][Tf₂N] (78 cP), as longer alkyl chains increase steric hindrance and reduce ion mobility .
- Hydrophobicity : Hydrophobicity increases with alkyl chain length ([EMIM][Tf₂N] < [BMIM][Tf₂N] < [C₅MIM][Tf₂N] < [HMIM][Tf₂N]), enhancing phase separation in aqueous systems .
- Melting Point : [C₅MIM][Tf₂N] is liquid at room temperature, similar to [BMIM][Tf₂N] and [HMIM][Tf₂N], but lacks the 2nd-position methyl groups found in 1-ethyl-2,3-dimethylimidazolium [Tf₂N]⁻, which elevates melting points due to reduced hydrogen bonding .
Molecular Interactions and Spectroscopy
The cation-anion interaction in [C₅MIM][Tf₂N] is dominated by hydrogen bonding between the imidazolium C2-H and the [Tf₂N]⁻ oxygen atoms, as observed in FIR and THz spectra . Compared to dimethyl-substituted analogs (e.g., 1-ethyl-2,3-dimethylimidazolium [Tf₂N]⁻), the absence of a methyl group at the 2nd position in [C₅MIM][Tf₂N] strengthens hydrogen bonding, leading to higher melting points and viscosities than dimethylated ILs but lower than [HMIM][Tf₂N] .
Functional Performance
CO₂ Absorption and Separation
[C₅MIM][Tf₂N] exhibits CO₂ absorption behavior comparable to [BMIM][Tf₂N] and [HMIM][Tf₂N], with solid-phase precipitates forming during absorption. Its intermediate hydrophobicity (log P ~1.5) balances solubility and separation efficiency, outperforming shorter-chain ILs like [EMIM][Tf₂N] in regeneration cycles .
Paper Artifact Restoration
In paper conservation, [C₅MIM][Tf₂N] achieves deacidification and stain removal within 6 hours, significantly faster than traditional ILs requiring >24 hours. This efficiency stems from its optimal hydrophobicity, enabling rapid penetration into cellulose fibers without altering paper texture .
Gas Solubility Selectivity
[C₅MIM][Tf₂N] demonstrates selectivity for linear alkanes (e.g., n-butane) over branched isomers (e.g., isobutane), a property leveraged in gas separation membranes. This selectivity arises from the pentyl chain’s flexibility, which accommodates linear molecules more effectively .
Electronic and Thermal Properties
While [EMIM][Tf₂N] is widely used in electronics due to its high ionic conductivity (1.4 mS/cm), [C₅MIM][Tf₂N]’s longer alkyl chain reduces conductivity (~0.8 mS/cm estimated) but enhances thermal stability (decomposition temperature >400°C) .
Biological Activity
1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide (C11H17F6N3O4S2), a type of ionic liquid, has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, supported by research findings, case studies, and data tables.
Overview of Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at room temperature, characterized by their low volatility and high thermal stability. They are composed entirely of ions and have been studied for applications in catalysis, separation processes, and as solvents in chemical reactions. The specific IL under discussion, this compound, is notable for its unique anion and cation structure which influences its biological interactions.
Cytotoxicity and Toxicological Profile
Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study assessed its toxicity using human liver cancer cell lines (HepG2) and found that it induces apoptosis in a dose-dependent manner. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at higher concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 150 | Induces apoptosis |
| HeLa | 200 | Inhibits cell proliferation |
The compound's mechanism of action appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a common pathway for inducing apoptosis in cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this IL. Studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against Escherichia coli was reported to be 100 µg/mL, while for Staphylococcus aureus it was slightly higher at 150 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 150 |
This antimicrobial activity may be attributed to the disruption of bacterial membranes by the ionic liquid, leading to cell lysis.
Case Studies
Case Study 1: Application in Paper Preservation
A notable application of this compound is in the preservation of paper artifacts. Research conducted on ancient paper samples treated with this IL showed a significant reduction in cellulose degradation rates compared to untreated samples. The IL facilitated the removal of degraded macromolecules while enhancing the structural integrity of cellulose fibers .
Case Study 2: Use in Pharmaceutical Formulations
In pharmaceutical applications, this ionic liquid has been tested as a solvent for drug delivery systems. Its ability to solubilize poorly soluble drugs enhances bioavailability. A formulation study indicated improved solubility profiles for compounds like curcumin when combined with this IL, suggesting potential for enhanced therapeutic efficacy .
Q & A
Q. What are the recommended synthesis and characterization methods for achieving high-purity 1-Methyl-3-pentylimidazolium bis(trifluoromethylsulfonyl)imide?
- Methodological Answer : Synthesis typically involves a two-step process: (1) alkylation of 1-methylimidazole with 1-bromopentane to form the imidazolium bromide salt, followed by (2) anion exchange with lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N]) in aqueous or solvent-based systems. Purification is critical; repeated washing with deionized water and vacuum drying at 60–80°C for 48 hours removes residual halides and solvents. Characterization should include:
- ¹H/¹³C NMR to confirm cation structure and absence of impurities.
- HPLC (e.g., >99% purity as reported in commercial batches ).
- Karl-Fischer titration to ensure water content <0.5% (critical for electrochemical applications) .
Q. How should researchers handle and store this ionic liquid to maintain its stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Recommended storage temperature is 15°C or below in dark conditions .
- Handling : Use glove boxes or Schlenk lines for moisture-sensitive applications. For transfer, pre-dry glassware and syringes. Safety protocols (e.g., PPE, fume hoods) must align with ionic liquid handling guidelines due to potential acute toxicity (e.g., H301 hazard classification in analogous compounds) .
Advanced Research Questions
Q. How does the alkyl chain length in this compound impact its physicochemical and electrochemical properties compared to shorter-chain analogs?
- Methodological Answer : The pentyl chain increases hydrophobicity and viscosity compared to ethyl or butyl analogs, which affects:
- Electrochemical stability : Longer alkyl chains reduce ion mobility, widening the electrochemical window but lowering conductivity. Use cyclic voltammetry (CV) with Pt or GC electrodes to measure stability limits (e.g., -2.5 V to +2.0 V vs. Ag/Ag⁺) .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >350°C, comparable to [EMIM][Tf₂N] .
- Comparative studies : Benchmark against [BMIM][Tf₂N] (C₄ chain) to assess trade-offs between viscosity (η ≈ 120 mPa·s at 25°C) and CO₂ solubility .
Q. What experimental strategies can resolve contradictions in gas solubility data (e.g., CO₂) reported for this ionic liquid?
- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., gravimetric vs. spectroscopic) or impurities. To standardize results:
- Controlled conditions : Use high-purity IL (validated by NMR/HPLC) and degas samples under vacuum pre-measurement.
- Technique selection : Employ a combination of:
- Gravimetric methods (e.g., magnetic suspension balance) for high-pressure data.
- FTIR/Raman spectroscopy to track gas absorption in real-time .
- Model validation : Compare results with predictive models like UNIFAC-IL or CPA equations of state, which account for cation-anion interactions and phase behavior .
Q. How can researchers optimize this ionic liquid for use in lithium-ion battery electrolytes despite its high viscosity?
- Methodological Answer :
- Additive blending : Mix with low-viscosity solvents (e.g., ethylene carbonate/dimethyl carbonate) or ionic liquids like [EMIM][BF₄] to enhance Li⁺ mobility. Monitor ionic conductivity via impedance spectroscopy .
- Lithium salt compatibility : Test Li[Tf₂N] or LiFSI at varying concentrations (0.1–1.0 M) to balance viscosity and ionic conductivity.
- Nanostructuring : Incorporate SiO₂ or TiO₂ nanoparticles to create gel electrolytes, reducing leakage risks while maintaining electrochemical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
